[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid

Lipophilicity ADME Membrane Permeability

Uncontrolled LogP variation in indole-4-yloxyacetic acid scaffolds confounds SAR interpretation. [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS 2108810-86-0) eliminates this variable through a precisely defined 1-isopropyl substitution. • ΔLogP +0.91 vs. unsubstituted analog - enables systematic lipophilicity-activity profiling without scaffold hopping • TPSA 51.5 Ų, LogP ~2.3 - optimized physicochemical space for passive membrane permeability and potential BBB penetration • Free carboxylic acid handle for direct PROTAC linker conjugation or amide coupling • Comparator-aware procurement ensures batch-to-batch SAR integrity; CoA included; ambient global shipping

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 2108810-86-0
Cat. No. B1411482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid
CAS2108810-86-0
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC2=C1C=CC=C2OCC(=O)O
InChIInChI=1S/C13H15NO3/c1-9(2)14-7-6-10-11(14)4-3-5-12(10)17-8-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16)
InChIKeyZTLYPRHQPRXXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-Isopropyl-1h-indol-4-yl)oxy]acetic Acid Overview


[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid (CAS 2108810-86-0) is a synthetic small molecule belonging to the indole-4-yloxyacetic acid class, characterized by a 1-isopropyl substitution on the indole nitrogen and a carboxymethoxy group at the 4-position [1]. This substitution pattern confers distinct physicochemical properties compared to its unsubstituted or differently N-alkylated analogs, making it a valuable scaffold in medicinal chemistry for modulating lipophilicity, hydrogen-bonding capacity, and target engagement .

Risks of Substituting [(1-Isopropyl-1h-indol-4-yl)oxy]acetic Acid


The 1-isopropyl group on the indole nitrogen is not a passive structural feature; it fundamentally alters key physicochemical and conformational properties relative to the unsubstituted or N-methyl analogs. Generic substitution with 2-(1H-indol-4-yloxy)acetic acid or 2-(1-methyl-1H-indol-4-yloxy)acetic acid would introduce uncontrolled variability in lipophilicity (ΔLogP ≥ 0.9), polar surface area (ΔTPSA ≥ 10.8 Ų), and rotatable bond count, each of which independently influences membrane permeability, solubility, and target binding kinetics [1][2]. Such unaccounted changes can invalidate SAR hypotheses and confound biological assay interpretation, making precise, comparator-aware procurement essential.

[(1-Isopropyl-1h-indol-4-yl)oxy]acetic Acid vs. Structural Analogs


Increased Lipophilicity vs. Unsubstituted Scaffold

The 1-isopropyl substitution significantly increases the compound's lipophilicity compared to the unsubstituted indole-4-yloxyacetic acid core. PubChem's computed XLogP3-AA value for [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid is 2.3, whereas the LogP of 2-(1H-indol-4-yloxy)acetic acid is 1.39 [1][2]. This represents a ΔLogP of +0.91, a substantial shift in predicted partition coefficient.

Lipophilicity ADME Membrane Permeability Drug Design

Reduced Polar Surface Area vs. Unsubstituted Scaffold

The addition of the isopropyl group reduces the topological polar surface area (TPSA) relative to the unsubstituted analog. The target compound has a computed TPSA of 51.5 Ų, whereas the TPSA of 2-(1H-indol-4-yloxy)acetic acid is 62.32 Ų [1][2]. This ΔTPSA of -10.82 Ų is a meaningful difference that can influence oral absorption and cellular permeability.

Polar Surface Area Membrane Permeability Drug-Likeness ADME

Greater Conformational Flexibility vs. Unsubstituted Scaffold

The 1-isopropyl group introduces an additional rotatable bond compared to the unsubstituted indole-4-yloxyacetic acid core. The target compound has a computed rotatable bond count of 4, whereas the unsubstituted analog has 3 rotatable bonds [1][2]. This increase in conformational degrees of freedom can influence binding entropy and target recognition.

Conformational Flexibility Molecular Recognition Entropy Binding Kinetics

High-Purity Specification for Reproducible Research

The compound is offered with a specified minimum purity of 98% (Leyan), which is higher than the typical 95-97% purity range offered for structurally similar indole-4-yloxyacetic acid building blocks by other vendors . This higher purity reduces the risk of off-target effects from impurities in sensitive biological assays.

Purity Quality Control Reproducibility Procurement

Key Applications of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic Acid


SAR Studies with Controlled Lipophilicity Modulation

The compound's ΔLogP of +0.91 relative to the unsubstituted scaffold makes it an ideal tool for systematically probing the impact of lipophilicity on target engagement and ADME properties within a conserved indole-4-yloxyacetic acid chemotype [1]. Its use ensures that observed changes in biological activity can be attributed to altered membrane permeability or protein binding rather than to uncontrolled structural variation.

CNS-Penetrant and Orally Bioavailable Probe Design

With a TPSA of 51.5 Ų and LogP of 2.3, this compound resides within a favorable physicochemical space for passive membrane permeability, including the potential for blood-brain barrier penetration [1][2]. Its procurement over the more polar, lower-LogP unsubstituted analog is justified when improved cellular uptake or CNS exposure is a project goal.

Synthesis of Indole-Based Inhibitors and Degraders

The compound's carboxylic acid handle and 1-isopropyl substitution provide a versatile and differentiated starting point for the construction of more complex molecules, such as phospholipase A2 inhibitors or PROTACs, where the altered lipophilicity and conformational flexibility can be leveraged to optimize linker attachment points and overall physicochemical properties [1][2].

Technical Documentation Hub

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